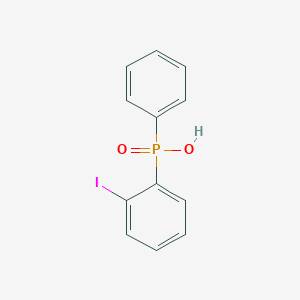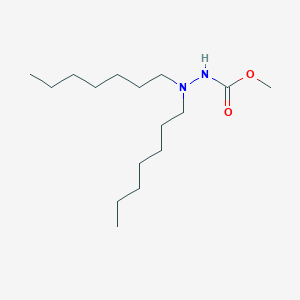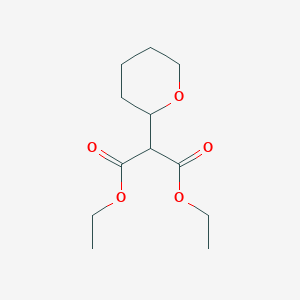
Diethyl tetrahydro-2h-pyran-2-ylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl tetrahydro-2H-pyran-2-ylpropanedioate typically involves the reaction of diethyl malonate with tetrahydro-2H-pyran-2-ylmethyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the malonate ester group, forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of diethyl tetrahydro-2H-pyran-2-ylpropanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with specific receptors or pathways, exerting their effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simple ester with similar reactivity but lacking the tetrahydropyran ring.
Tetrahydropyran-2-carbaldehyde: Contains the tetrahydropyran ring but with an aldehyde functional group instead of ester groups.
2-Tetrahydropyranyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
Diethyl tetrahydro-2H-pyran-2-ylpropanedioate is unique due to the presence of both the tetrahydropyran ring and the diethyl malonate moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
5468-59-7 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
diethyl 2-(oxan-2-yl)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-17-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
ALUMQHZYEMRZPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CCCCO1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




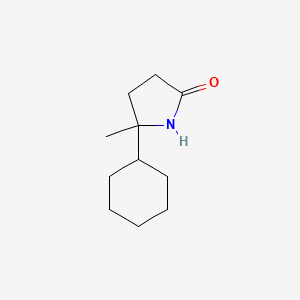
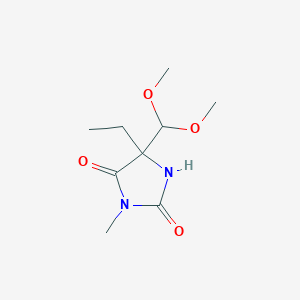
![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
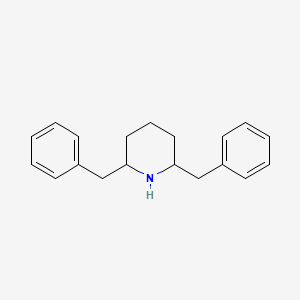

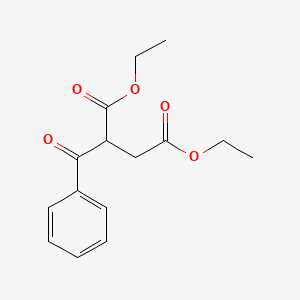
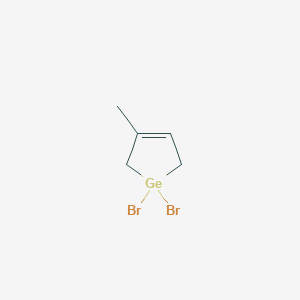

![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
